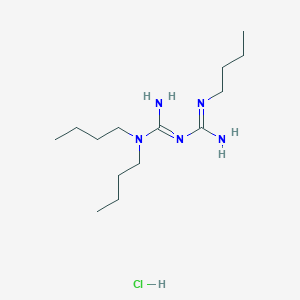
N1,N1-dibutyl-N5-butylbiguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple butyl groups attached to a biguanide core, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dibutyl-N5-butylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+Butylamine→N1,N1-dibutyl-N5-butylbiguanide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-dibutyl-N5-butylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various alkyl halides or other electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dibutyl-N5-butylbiguanide oxide, while substitution reactions can produce a variety of substituted biguanides.
Wissenschaftliche Forschungsanwendungen
N1,N1-dibutyl-N5-butylbiguanide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N1,N1-dibutyl-N5-butylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell membrane integrity and enzyme function. This disruption can result in antimicrobial effects, making it a potential candidate for use in medical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N5-dibutylbiguanide hydrochloride
- N1,N1-dibutyl-N5-methylbiguanide hydrochloride
- N1,N1-dibutyl-N5-ethylbiguanide hydrochloride
Uniqueness
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is unique due to its specific structure, which includes multiple butyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C14H32ClN5 |
|---|---|
Molekulargewicht |
305.89 g/mol |
IUPAC-Name |
1,1-dibutyl-2-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
InChI-Schlüssel |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN=C(N)/N=C(\N)/N(CCCC)CCCC.Cl |
Kanonische SMILES |
CCCCN=C(N)N=C(N)N(CCCC)CCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


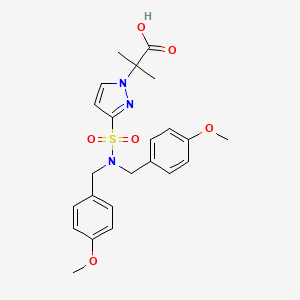
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)

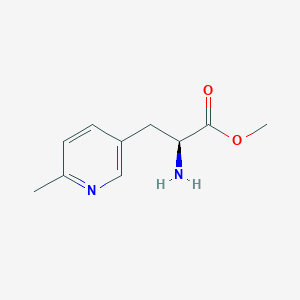
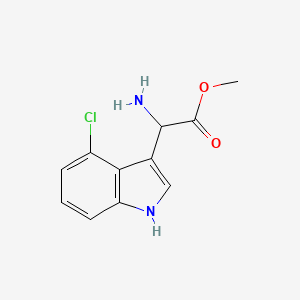

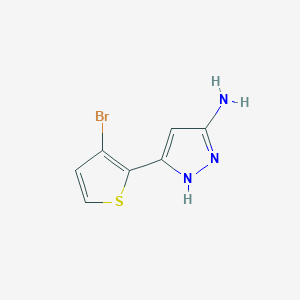
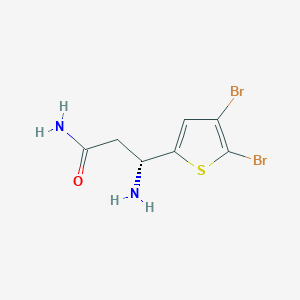

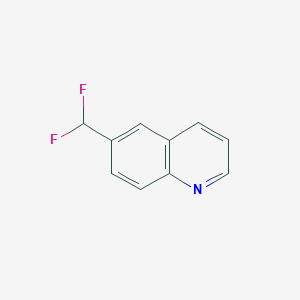
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
